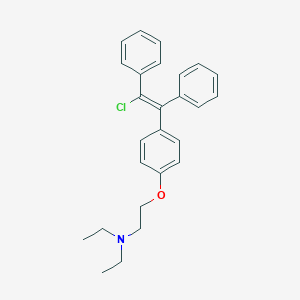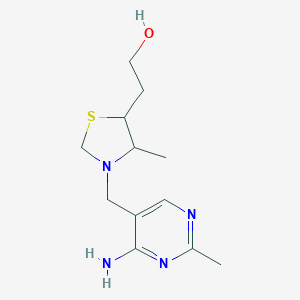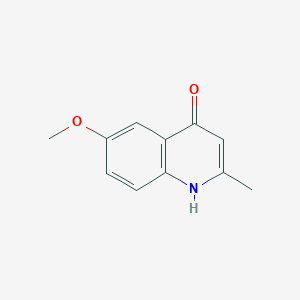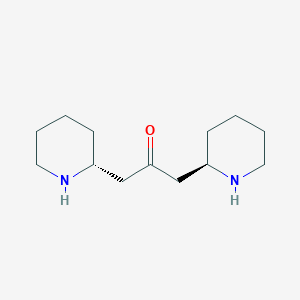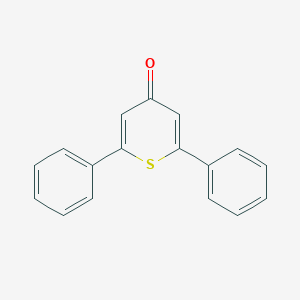
2,6-Diphényl-4H-thiopyran-4-one
Vue d'ensemble
Description
2,6-Diphenyl-4H-thiopyran-4-one is a useful research compound. Its molecular formula is C17H12OS and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Diphenyl-4H-thiopyran-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diphenyl-4H-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diphenyl-4H-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études de photoréaction
2,6-Diphényl-4H-thiopyran-4-one: a été étudié pour ses propriétés photoréactives. Lorsqu'il est irradié dans un alcool en présence d'oxygène, il produit de l'acide benzoïque et un ester d'acide benzoylacétique . Cette réaction est importante pour comprendre la photoréactivité des composés organiques, ce qui est essentiel dans des domaines comme la photochimie et la science de l'environnement.
Chimie médicinale
En chimie médicinale, This compound est utilisé dans la fabrication de tests diagnostiques, l'hématologie et l'histologie . Ses dérivés pourraient potentiellement être utilisés dans la synthèse d'agents thérapeutiques, compte tenu de leur complexité structurale et de la diversité de leurs groupes fonctionnels.
Science des matériaux
Les applications du composé en science des matériaux sont liées à sa réactivité et à sa stabilité. Il sert de précurseur dans la synthèse de molécules organiques complexes qui pourraient être utilisées dans le développement de nouveaux matériaux avec des propriétés optiques ou électroniques spécifiques .
Études environnementales
Les études environnementales peuvent bénéficier de l'utilisation de This compound pour comprendre la dégradation des composés organiques dans différentes conditions. Sa nature photoréactive pourrait aider à modéliser la décomposition des polluants environnementaux .
Chimie analytique
En chimie analytique, This compound est pertinent pour son rôle dans les tests diagnostiques. Il peut être utilisé pour développer de nouvelles méthodes de détection et de quantification de substances biologiques ou chimiques .
Biochimie
Le rôle biochimique de This compound comprend son utilisation dans la préparation de colorants hématologiques. Ces colorants sont essentiels pour visualiser et différencier les composants cellulaires dans les échantillons de sang, ce qui est vital pour diagnostiquer diverses maladies du sang .
Utilisations industrielles
Sur le plan industriel, This compound trouve des applications dans la fabrication de tests hématologiques et histologiques. Ses propriétés le rendent adapté à une utilisation dans des processus nécessitant des composés de haute pureté pour la production d'outils de diagnostic spécialisés .
Réactions de condensation
Ce composé est impliqué dans des réactions de condensation pour la préparation de dipeptides, de spiroimidazolones et de tétrahydrocarbazoles. Ces réactions sont fondamentales dans la synthèse d'une large gamme de molécules bioactives, qui peuvent avoir des applications pharmaceutiques .
Mécanisme D'action
Mode of Action
It has been observed that the compound undergoes photoreaction in the presence of oxygen, resulting in the formation of benzoic acid and a benzoylacetic acid ester . This suggests that the compound may interact with its targets through a photochemical mechanism.
Result of Action
The formation of benzoic acid and a benzoylacetic acid ester during photoreaction suggests potential changes at the molecular level .
Action Environment
The action of 2,6-Diphenyl-4H-thiopyran-4-one is influenced by environmental factors such as the presence of oxygen and light. The compound undergoes photoreaction in the presence of oxygen, suggesting that its action, efficacy, and stability may be affected by these environmental conditions .
Propriétés
IUPAC Name |
2,6-diphenylthiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNDGSQGMSBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145562 | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-96-5 | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC139252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 2,6-Diphenyl-4H-thiopyran-4-one and related compounds?
A3: Studies have explored the photoreactions of 2,6-Diphenyl-4H-thiopyran-4-one and analogous compounds like 2,6-diphenyl-4H-pyran-4-one. [] While both compounds undergo degradation upon irradiation in the presence of alcohol and oxygen, they exhibit distinct reactivity in other solvents, leading to dimer formation. [] Interestingly, similar experiments with compounds like 1,2,6-trimethyl-4-pyridone and 6-methyl-1,2-diphenyl-4-pyridone showed no photoreactivity. [] This difference suggests a specific role of the thiopyran and pyran ring systems and their substituents in governing the photochemical behavior.
Q2: Are there improved synthetic routes available for 2,6-Diphenyl-4H-thiopyran-4-one?
A4: Yes, researchers have focused on optimizing the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. [] While the specific details of these improvements are not provided in the abstract, this highlights the ongoing efforts to develop more efficient and scalable synthetic methods for this compound, which is crucial for further research and potential applications.
Q3: Are there any studies investigating the derivatives of 2,6-Diphenyl-4H-thiopyran-4-one?
A5: Research explored the chemistry of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide, a derivative of 2,6-Diphenyl-4H-thiopyran-4-one. [, , , ] This derivative, containing a sulfone group, likely possesses different reactivity and potentially distinct biological activity compared to the parent compound. These studies exemplify the exploration of chemical space around 2,6-Diphenyl-4H-thiopyran-4-one to identify potentially useful derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


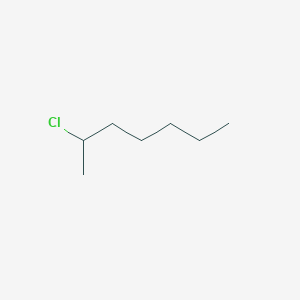
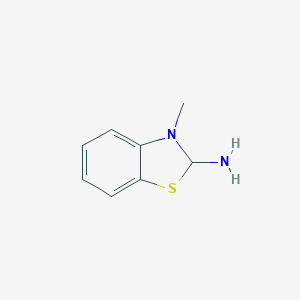
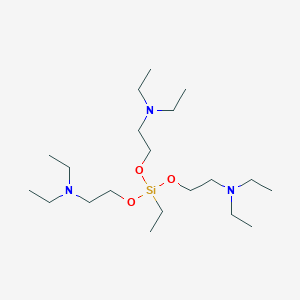
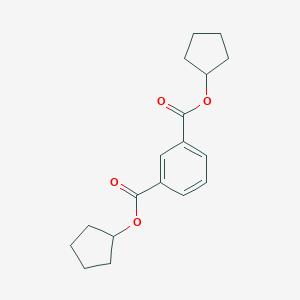
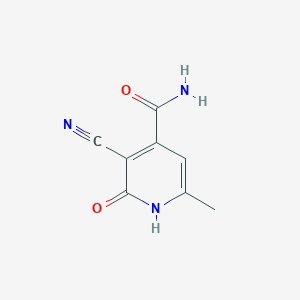
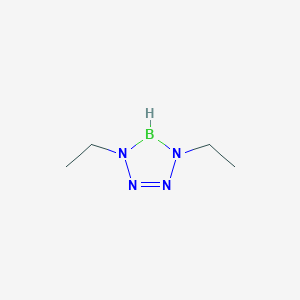
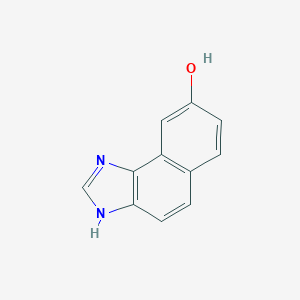
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
